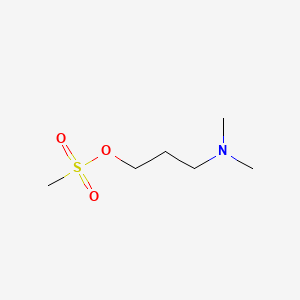

3-(dimethylamino)propyl methanesulfonate

Description

BenchChem offers high-quality 3-(dimethylamino)propyl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(dimethylamino)propyl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H15NO3S |

|---|---|

Molecular Weight |

181.26 g/mol |

IUPAC Name |

3-(dimethylamino)propyl methanesulfonate |

InChI |

InChI=1S/C6H15NO3S/c1-7(2)5-4-6-10-11(3,8)9/h4-6H2,1-3H3 |

InChI Key |

DMUAMSFZSOIBAR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCOS(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N,N-dimethyl-3-aminopropyl methanesulfonate

Abstract

This technical guide provides a comprehensive overview of N,N-dimethyl-3-aminopropyl methanesulfonate, a tertiary amine salt. While direct literature on this specific salt is sparse, this document synthesizes information from its constituent components—the basic amine N,N-dimethyl-1,3-propanediamine and the acidic counter-ion, methanesulfonate—to provide a robust guide for researchers, scientists, and drug development professionals. The guide covers physicochemical properties, a validated synthesis protocol, analytical characterization workflows, potential applications in pharmaceutical development, and critical safety considerations, including the risk assessment of genotoxic impurities.

Introduction and Molecular Overview

N,N-dimethyl-3-aminopropyl methanesulfonate is the salt formed from the acid-base reaction between the diamine N,N-dimethyl-1,3-propanediamine and methanesulfonic acid (MSA). The formation of a methanesulfonate (mesylate) salt is a common strategy in pharmaceutical development to improve the physicochemical properties of a basic active pharmaceutical ingredient (API), such as solubility and stability.[1] The dimethylaminopropyl moiety is a feature in numerous biologically active molecules, making this salt a relevant subject for study.

The structure consists of the protonated N,N-dimethyl-3-aminopropylammonium cation and the methanesulfonate anion. The protonation occurs at the more basic primary amine, leaving the tertiary amine unprotonated.

Molecular Structure:

-

Cation: N,N-dimethyl-3-aminopropylammonium [(CH₃)₂N-CH₂-CH₂-CH₂-NH₃]⁺

-

Anion: Methanesulfonate [CH₃SO₃]⁻

This guide will deconstruct the properties of the parent amine and the counter-ion to provide a predictive and practical understanding of the title compound.

Physicochemical Properties

The properties of N,N-dimethyl-3-aminopropyl methanesulfonate are derived from its constituent ions. The following table summarizes known data for the parent amine, N,N-dimethyl-1,3-propanediamine (DMAPA), and provides expected properties for the resulting salt.

| Property | N,N-dimethyl-1,3-propanediamine (Parent Amine) | N,N-dimethyl-3-aminopropyl methanesulfonate (Salt) |

| Synonyms | DMAPA, N,N-Dimethyl-1,3-diaminopropane | DMAPA Mesylate |

| CAS Number | 109-55-7[2] | Not assigned |

| Molecular Formula | C₅H₁₄N₂[2][3] | C₆H₁₈N₂O₃S |

| Molecular Weight | 102.18 g/mol [2][3] | 198.28 g/mol |

| Appearance | Colorless liquid[3] | Expected to be a white to off-white crystalline solid |

| Boiling Point | 145 °C[3][4] | Decomposes at high temperature |

| Melting Point | -78.72 °C[3] | Expected to be significantly higher than the amine |

| Density | 0.817 g/cm³ at 25 °C[3][4] | Higher than the parent amine |

| Solubility | Soluble in water and organic solvents[3] | Highly soluble in water; solubility in organic solvents varies |

| pKa | (Predicted) ~10.7 (primary amine), ~9.5 (tertiary amine) | The conjugate acid of the primary amine will have a pKa ~10.7 |

Synthesis and Purification Protocol

The synthesis of an amine methanesulfonate salt is a straightforward acid-base neutralization. The primary challenge lies in controlling the reaction to prevent the formation of impurities and to ensure the desired stoichiometry.

Causality in Experimental Design

The choice of solvent is critical. A solvent in which the amine starting material is soluble but the salt product is sparingly soluble at cooler temperatures is ideal for facilitating purification by crystallization. Acetone is a common choice for this type of reaction.[5] The reaction is typically performed at room temperature or with slight cooling to manage the exothermic nature of the neutralization. A 1:1 molar ratio of amine to acid is crucial for forming the monosulfonate salt. An excess of methanesulfonic acid, especially at elevated temperatures, can increase the risk of forming genotoxic methyl methanesulfonate (MMS) if residual methanol is present from other process steps.[6][7]

Step-by-Step Synthesis Protocol

-

Preparation: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel under an inert nitrogen atmosphere, dissolve N,N-dimethyl-1,3-propanediamine (1.0 eq) in acetone (approx. 10 mL per gram of amine).

-

Acid Addition: While stirring vigorously, add methanesulfonic acid (1.0 eq) dropwise via the dropping funnel. Maintain the temperature between 20-30°C, using an ice bath if necessary.

-

Precipitation: The methanesulfonate salt will begin to precipitate as a white solid during the addition.[5]

-

Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature to ensure complete reaction.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with two portions of cold acetone to remove any unreacted starting materials.[5]

-

Drying: Dry the product under vacuum at 40-50°C for 24 hours to yield the final N,N-dimethyl-3-aminopropyl methanesulfonate salt.[5]

Synthesis Workflow Diagram

Analytical Characterization

Confirming the identity, purity, and stability of the synthesized salt is paramount. A multi-technique approach is required for comprehensive characterization.

Structural Confirmation

-

Infrared (IR) Spectroscopy: This is a powerful first-line technique to confirm salt formation. The spectrum of a tertiary amine salt is distinct, showing a very broad and strong absorption envelope for the N-H⁺ stretch, typically between 2700-2250 cm⁻¹.[8] This feature would be absent in the parent tertiary amine. The presence of strong S=O stretching bands around 1200-1150 cm⁻¹ and S-O stretching around 1060-1040 cm⁻¹ confirms the presence of the methanesulfonate anion.

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR spectroscopy will confirm the covalent structure. In ¹H NMR, protons adjacent to the newly formed ammonium group will show a downfield shift compared to the parent amine. The methyl protons of the methanesulfonate anion will appear as a sharp singlet around 2.8 ppm.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show a peak for the cation at m/z corresponding to [C₅H₁₅N₂]⁺ (103.12) and, in negative mode, a peak for the anion at m/z for [CH₃SO₃]⁻ (95.00). This confirms the salt structure over a potential sulfonamide.[9]

Purity and Impurity Profiling

Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, if the molecule has a chromophore, or Charged Aerosol Detector/Evaporative Light Scattering Detector).

A critical aspect for drug development professionals is the control of genotoxic impurities (GTIs) . Methanesulfonate salts formed using alcohols as solvents are at risk of containing alkyl methanesulfonates, such as Methyl Methanesulfonate (MMS).[10] These are classified as Class 1 or 2 impurities under ICH M7 guidelines and must be controlled to a Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day for chronic exposure.[11][12][13][14]

Protocol: GC-MS for Genotoxic Impurity Analysis

-

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for sensitive and specific detection of volatile genotoxic impurities like MMS.[7]

-

Sample Preparation: Dissolve a precise amount of the N,N-dimethyl-3-aminopropyl methanesulfonate salt in a suitable solvent like dichloromethane or N,N-Dimethylformamide.

-

Internal Standard: Use a suitable internal standard, such as butyl methanesulfonate (BMS), for accurate quantification.[13]

-

Instrumentation: A GC system coupled with a mass spectrometer operating in Selected Ion Monitoring (SIM) mode.

-

Column: A capillary column with a polar stationary phase (e.g., DB-WAX or DB-624) is often used for good separation.[13]

-

Analysis: The method must be validated for specificity, Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, accuracy, and precision according to ICH guidelines. The LOQ should be sufficiently low to ensure control at the TTC limit.

Analytical Workflow Diagram

Applications in Research and Drug Development

The primary application of N,N-dimethyl-3-aminopropyl methanesulfonate is likely as a pharmaceutical salt or as a chemical intermediate.

-

Pharmaceutical Salt Formation: Methanesulfonic acid is a strong, non-volatile, and non-oxidizing organic acid, making it an excellent choice for forming stable, crystalline salts of basic drug molecules. Converting a basic API into its mesylate salt can significantly enhance its aqueous solubility, dissolution rate, and bioavailability—critical parameters for drug efficacy.[1]

-

Chemical Intermediate: The N,N-dimethyl-1,3-propanediamine moiety is a common building block in organic synthesis. The methanesulfonate salt provides a stable, solid, and easily handleable form of this amine, which can be advantageous for storage and dispensing in synthetic processes.

Safety, Handling, and Storage

The safety profile of the salt is inferred from its components. N,N-dimethyl-1,3-propanediamine is a flammable liquid that causes severe skin burns and eye damage.[3][4][15][16][17] Methanesulfonic acid is also highly corrosive. Therefore, the resulting salt must be handled with extreme care.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, tightly fitting safety goggles, a face shield, and appropriate protective clothing.[15][17]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust. Keep away from heat, sparks, and open flames. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[3][17]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15][17]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4][15]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[15]

-

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. Store locked up.[3][15] Keep away from strong oxidizing agents and strong acids.[3]

References

- N,N′-Dimethyl-1,3-propanediamine SDS, 111-33-1 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/N,N'-Dimethyl-1,3-propanediamine-cas-111-33-1.html]

- Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A - Product Quality Research Institute. PQRI. [URL: https://pqri.

- N,N'-Dimethyl-1,3-propanediamine - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?cas=111-33-1]

- Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/op800223y]

- Identifying Amines: Principles and Practical Methods. Iran Silicate Industries. [URL: https://iransilicate.com/identifying-amines-principles-and-practical-methods/]

- Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/gc/d4gc00539h]

- METHANESULFONATE SALT OF A TRYPTAMINE-DERIVED ARYLPIPERAZINE AND SOLVATES FOR PHARMACEUTICAL USE. Google Patents. [URL: https://patents.google.

- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC115800000&productDescription=N%2CN%60-DIMETHYL-1%2C3-PROPANEDIAMI&vendorId=VN00032119&countryCode=US&language=en]

- Methane Sulfonic Acid (MSA 70%) - CAS 75-75-2. Arkema Innovative Chemistry. [URL: https://www.arkema.com/global/en/products/product-finder/product/msa-70/]

- METHANESULFONIC ACID. Ataman Kimya. [URL: https://www.ataman-kimya.com/methanesulfonic-acid_u202]

- 3-dimethyl amino-1-propylamine cas no 109-55-7. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/27835_1.pdf]

- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/308110]

- Synthesis of m-AMSA methanesulfonate salt. PrepChem.com. [URL: https://www.prepchem.

- Characterization of amines by Fast Black K salt in thin-layer chromatography. Analyst (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/1993/an/an9931801211]

- Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection. Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/posters/PN-21272-Amine-Scrubber-Solutions-HPLC-IC-AAS-ACS-2014-PN21272-EN.pdf]

- Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1). ICH. [URL: https://database.ich.org/sites/default/files/M7_R1_Guideline.pdf]

- Questions and answers on the 'Guideline on the limits of genotoxic impurities'. European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/questions-answers-guideline-limits-genotoxic-impurities_en.pdf]

- Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [URL: https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-v-amine-salts]

- Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8952402/]

- No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. Shimadzu. [URL: https://www.shimadzu.

- Synthesis, structure, and features of anilinium anilinomethanesulfonates. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6273526/]

- Method of preparing methane sulfonamide and its derivatives. Google Patents. [URL: https://patents.google.

- Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [URL: https://www.bre.

- Genotoxic impurities in pharmaceutical products – regulatory, toxicological and pharmaceutical considerations. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Genotoxic-impurities-in-pharmaceutical-products-%E2%80%93-Anghel-Dinu/6e7886477d95655761a2579227f4c5c2d36d2e06]

- N,N-Dimethyl-1,3-propanediamine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7993]

- N,N -Dimethyl-1,3-propanediamine 97 111-33-1. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/308110]

- N,N'-Dimethyl-1,3-propanediamine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/66978]

- 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. Australian Department of Health and Aged Care. [URL: https://www.industrialchemicals.gov.au/sites/default/files/IMAP%20Tier%20II%20Human%20Health%20Assessment%20for%201%2C3-Propanediamine%2C%20N%2CN-dimethyl-.pdf]

Sources

- 1. arkema.com [arkema.com]

- 2. N,N-Dimethyl-1,3-propanediamine | C5H14N2 | CID 7993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N'-Dimethyl-1,3-propanediamine - Safety Data Sheet [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. pqri.org [pqri.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Synthesis, structure, and features of anilinium anilinomethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. database.ich.org [database.ich.org]

- 12. gmp-compliance.org [gmp-compliance.org]

- 13. shimadzu.co.kr [shimadzu.co.kr]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

Technical Comparison: 3-Dimethylaminopropyl Chloride vs. 3-Dimethylaminopropyl Mesylate

Content Type: In-Depth Technical Guide Audience: Synthetic Chemists, Process Development Scientists, Regulatory Affairs Professionals

Executive Summary: The Stability-Reactivity Trade-off

In pharmaceutical alkylation, the introduction of the 3-dimethylaminopropyl chain (e.g., in the synthesis of Imipramine, Chlorpromazine, or Chlorpheniramine) is a critical unit operation. This guide compares the industry-standard reagent, 3-dimethylaminopropyl chloride (DMPC) , against its sulfonate analogue, 3-dimethylaminopropyl mesylate .

The Core Distinction:

-

DMPC (as HCl salt): The stable, isolable standard . It balances reactivity with shelf-stability but often requires vigorous reaction conditions (heat, strong base) to overcome the moderate leaving group ability of the chloride.

-

The Mesylate: A high-energy, transient intermediate . Due to the "super-leaving group" character of the mesylate (methanesulfonate), this species exhibits extreme reactivity. It is rarely isolated due to rapid autocyclization to the 1,1-dimethylazetidinium ion . It is typically encountered either as a genotoxic impurity (GTI) or an in-situ generated species for difficult alkylations.

Mechanistic Foundations: The Azetidinium Nexus

To understand the difference between these two reagents, one must understand the Neighboring Group Participation (NGP) of the tertiary amine.

Both reagents alkylate nucleophiles primarily via a highly reactive bicyclic intermediate: the 1,1-dimethylazetidinium ion . The difference lies in the kinetics of this formation.

The Cyclization Mechanism

The nitrogen lone pair performs an intramolecular nucleophilic attack on the

Figure 1: The Azetidinium ion is the common active electrophile. The leaving group (X) dictates the rate of its formation.

Comparative Technical Analysis

Reactivity Profile

| Feature | 3-Dimethylaminopropyl Chloride (DMPC) | 3-Dimethylaminopropyl Mesylate |

| Leaving Group | Chloride (Cl⁻) - Moderate | Mesylate (CH₃SO₃⁻) - Excellent |

| Bond Energy (C-X) | High (~80 kcal/mol) | Lower activation energy for cleavage |

| Cyclization Rate | Slow. Stable as free base at low temp; cyclizes upon heating. | Rapid. Cyclizes almost instantly upon formation or neutralization. |

| Reaction Conditions | Typically requires reflux (e.g., Toluene/H₂O) and strong base (NaOH/KOH). | Can proceed at lower temperatures (0°C to RT), often generated in situ. |

| Mechanism | Mixed | Almost exclusively via Azetidinium intermediate due to rapid displacement. |

Stability & Storage (The Critical Differentiator)

-

DMPC:

-

Commercial Form: Sold as the Hydrochloride salt (DMPC-HCl) . The protonation of the amine (

) removes the lone pair, preventing autocyclization. -

Shelf Life: Years, if kept dry (hygroscopic).

-

Handling: The free base is an oil that must be used immediately after liberation to prevent polymerization/cyclization.

-

-

Mesylate:

-

Commercial Form: Not commercially viable as a free base or simple salt.

-

Instability: Even as a salt, the high leaving group ability makes it prone to degradation. If the free base is generated, the half-life is measured in minutes/seconds depending on concentration.

-

Consequence: Researchers do not "buy" the mesylate; they make it in the reactor if the chloride fails.

-

Safety & Toxicology: The Genotoxicity (GTI) Burden

This is the most significant regulatory hurdle for drug development.

The Chloride (DMPC)[1]

-

Classification: Mutagenic (Ames Positive).

-

Mechanism: The azetidinium ion is an alkylating agent that can react with DNA.

-

Control: Regulated as a mutagenic intermediate.[1] Levels in final API must be controlled, typically to ppm levels, but it is easily purged due to its high water solubility and reactivity.

The Mesylate (GTI Risk)

-

Classification: High Potency Mutagen / PGI (Potentially Genotoxic Impurity).

-

Double Threat:

-

Alkyl Mesylate: The linear 3-dimethylaminopropyl mesylate is a potent alkylator.

-

Azetidinium: It generates the cyclic mutagen more efficiently than the chloride.

-

-

Regulatory Impact: If Methanesulfonyl chloride (MsCl) is used in the synthesis (e.g., to activate the alcohol), the regulatory agency (FDA/EMA) will require a Purge Factor Argument . You must prove that neither the mesylate nor the azetidinium ion survives to the final drug substance.

-

TTC Limit: Often subject to the Threshold of Toxicological Concern (1.5 µ g/day ) if not strictly controlled.

Practical Protocols

Protocol A: The Industry Standard (Using DMPC-HCl)

Best for: Scalable, robust processes where heating is acceptable.

-

Liberation: Dissolve DMPC-HCl (1.2 equiv) in water. Add Toluene. Cool to 10°C.[2]

-

Neutralization: Slowly add 20% NaOH until pH > 12.

-

Extraction: Separate the organic layer containing the DMPC Free Base . Note: Keep cold (0-5°C) to minimize cyclization.

-

Reaction: Add the cold DMPC toluene solution to the nucleophile (e.g., Phenothiazine anion).

-

Activation: Heat to reflux (80-110°C). The heat drives the formation of the azetidinium ion, which immediately reacts with the nucleophile.

Protocol B: The "In-Situ Mesylate" Strategy

Best for: Temperature-sensitive substrates or low-reactivity nucleophiles.

Warning: This generates a potent GTI. Closed systems and strict containment are required.

-

Setup: Dissolve 3-dimethylamino-1-propanol (1.0 equiv) and Triethylamine (1.5 equiv) in DCM at -10°C.

-

Activation: Add Methanesulfonyl Chloride (MsCl, 1.1 equiv) dropwise.

-

Chemistry: The alcohol converts to the mesylate.[3]

-

Spontaneous Event: The mesylate immediately cyclizes to the Azetidinium Mesylate salt in solution.

-

-

Alkylation: Add the nucleophile solution immediately to this mixture. Allow to warm to RT.

-

Quench: Aggressive aqueous quench (NaOH) is required to hydrolyze any remaining alkylating agents.

Decision Logic: Which to Use?

Figure 2: Decision matrix for selecting the alkylating agent.

References

-

ChemicalBook. (2026).[1] 3-(Dimethylamino)propyl chloride hydrochloride - Properties and Applications.[1] Retrieved from

-

National Institutes of Health (NIH). (2013). Genotoxicity studies of dimethylamine derivatives and related compounds.[1][4] Retrieved from

-

European Chemicals Agency (ECHA). (2023). Registration Dossier: N,N-dimethyl-1,3-propanediamine derivatives.[5][6][7][8] Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: 3-Dimethylaminopropyl chloride hydrochloride.[1] Retrieved from

-

Royal Society of Chemistry. (2000). Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels.[9] Analyst.[9] Retrieved from

-

Organic Syntheses. (1973). 1-Ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride (Use of sulfonyl chlorides with amino-alcohols). Org.[2] Synth. 1973, 53, 59. Retrieved from

Sources

- 1. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE | 5407-04-5 [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. Genotoxic and biochemical effects of dimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substance Information - ECHA [echa.europa.eu]

- 6. 109-55-7 CAS | 3-DIMETHYLAMINO PROPYLAMINE | Amines & Amine Salts | Article No. 3390G [lobachemie.com]

- 7. 3-Dimethylaminopropylamine | CAS#:109-55-7 | Chemsrc [chemsrc.com]

- 8. CN104193654B - The preparation method of 1-(3-dimethylamino-propyl)-3-ethyl-carbodiimide hydrochloride - Google Patents [patents.google.com]

- 9. Determination of -dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation - Analyst (RSC Publishing) [pubs.rsc.org]

3-(dimethylamino)propyl methanesulfonate molecular weight and formula

Technical Monograph: 3-(Dimethylamino)propyl Methanesulfonate – Physicochemical Properties, Synthetic Utility, and Safety Profile

Executive Summary

3-(Dimethylamino)propyl methanesulfonate (CAS 52413-48-6) is a highly reactive alkylating agent used primarily in organic synthesis to introduce the 3-(dimethylamino)propyl pharmacophore—a structural motif common in tricyclic antidepressants (e.g., imipramine), phenothiazine antipsychotics (e.g., chlorpromazine), and antihistamines.

While structurally simple, this compound presents significant challenges in drug development due to its tendency to undergo intramolecular cyclization to form a quaternary azetidinium ion. This reactivity profile classifies it as a Potentially Genotoxic Impurity (PGI) , requiring rigorous control strategies under ICH M7 guidelines. This guide details its physicochemical properties, mechanistic behavior, and safe handling protocols for pharmaceutical applications.

Part 1: Identity & Physicochemical Profile

The compound exists as the sulfonate ester of 3-(dimethylamino)-1-propanol.[1] Due to the presence of both a nucleophilic amine and an electrophilic mesylate group within the same molecule, it is inherently unstable as a free base and is often handled as a salt or generated in situ.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | 3-(Dimethylamino)propyl methanesulfonate |

| Common Synonyms | 3-Dimethylaminopropyl mesylate; Methanesulfonic acid 3-(dimethylamino)propyl ester |

| CAS Registry Number | 52413-48-6 |

| Molecular Formula | |

| Molecular Weight | 181.25 g/mol |

| Physical State | Colorless to pale yellow oil (free base); Hygroscopic solid (salt forms) |

| Solubility | Soluble in DCM, Chloroform, THF, Acetonitrile.[2][3] Decomposes in water.[1] |

| Stability | Low. Prone to rapid cyclization at room temperature. Store at -20°C. |

Part 2: Synthetic Pathways & Mechanism of Action

Synthesis and In Situ Generation

The synthesis involves the mesylation of 3-(dimethylamino)-1-propanol using methanesulfonyl chloride (MsCl). This reaction must be conducted at low temperatures (

Reaction Scheme:

The Azetidinium Equilibrium (Critical Mechanism)

Unlike simple alkyl mesylates, 3-(dimethylamino)propyl methanesulfonate possesses an internal nucleophile (the tertiary amine). Upon formation, the nitrogen atom attacks the carbon bearing the mesylate group, displacing the mesylate and forming a strained, four-membered azetidinium ring (1,1-dimethylazetidinium).

This azetidinium ion is the actual active alkylating species in many reactions. It reacts rapidly with nucleophiles (Nu-) to ring-open, transferring the propyl chain.

Figure 1: Synthesis and Azetidinium Cyclization Pathway

Caption: The linear mesylate ester exists in equilibrium with the highly reactive azetidinium salt. The cyclization is driven by the entropic advantage of intramolecular reaction.

Part 3: Applications in Drug Development

Pharmacophore Introduction

The 3-(dimethylamino)propyl chain is a "privileged structure" in medicinal chemistry. The mesylate is preferred over the chloride analog (3-dimethylaminopropyl chloride) in specific cases:

-

Reactivity: The mesylate/azetidinium system is significantly more reactive than the chloride, allowing alkylation of weak nucleophiles (e.g., sterically hindered phenols or indoles) under milder conditions.

-

Speed: Reactions often proceed at lower temperatures, preserving sensitive functional groups on the scaffold.

Comparison: Mesylate vs. Chloride

| Feature | 3-Dimethylaminopropyl Chloride | 3-Dimethylaminopropyl Methanesulfonate |

| Leaving Group | Chloride ( | Mesylate ( |

| Reactivity | Moderate (Requires heat/strong base) | High (Reacts at RT or |

| Stability | Stable as HCl salt; Free base cyclizes slowly | Unstable ; Cyclizes rapidly to azetidinium |

| Preferred Use | Large-scale manufacturing (Cost) | Research/Discovery (Yield/Speed) |

Part 4: Safety & Genotoxicity (ICH M7 Compliance)

WARNING: As a nitrogen mustard analog, this compound is a potent alkylating agent.

Genotoxicity Risk

Under ICH M7 guidelines, alkyl mesylates are Class 1 or Class 2 impurities (known mutagenic carcinogens).

-

Mechanism: The azetidinium ion can alkylate DNA bases (e.g., N7-guanine), leading to replication errors and potential oncogenesis.

-

Control Strategy:

-

Avoidance: Use the chloride salt if possible.

-

Purge Factor: If used, demonstrate that downstream processing (hydrolysis, extraction) effectively destroys the azetidinium species.

-

Limit: If it persists in the final API, it must be controlled to the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day for lifetime exposure.

-

Handling Protocols

-

Engineering Controls: Handle only in a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, safety glasses.

-

Deactivation: Quench excess reagent with an aqueous nucleophile solution (e.g., 10% sodium thiosulfate or dilute ammonia) to ring-open and neutralize the azetidinium ion before disposal.

Part 5: Experimental Protocol (In Situ Generation)

Note: Due to instability, isolation is not recommended. Use this "Make-and-Use" protocol.

Objective: Alkylation of a Phenol (Ar-OH) with 3-(dimethylamino)propyl methanesulfonate.

-

Preparation of Mesylate (Solution A):

-

In a dry flask under

, dissolve 3-dimethylamino-1-propanol (1.0 equiv) in anhydrous Dichloromethane (DCM) (10 mL/g). -

Cool to -10°C (Ice/Salt bath).

-

Add Triethylamine (TEA) (1.2 equiv).

-

Dropwise add Methanesulfonyl chloride (MsCl) (1.1 equiv) over 15 minutes, maintaining temp < 0°C.

-

Stir at 0°C for 30 minutes. Do not warm up. (Solution contains the mesylate/azetidinium species).

-

-

Alkylation Reaction:

-

In a separate flask, dissolve the Phenol substrate (0.8 equiv) in DMF or DCM.

-

Add a base (e.g.,

or NaH) if required by the substrate pKa. -

Cannulate Solution A (cold) into the Phenol solution.

-

Allow to warm to Room Temperature and stir until conversion is complete (monitor by LCMS).

-

-

Workup:

-

Quench with water (hydrolyzes remaining azetidinium to the amino-alcohol).

-

Extract with organic solvent.[4]

-

Wash with brine. Dry over

.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 111913, 3-(Dimethylamino)propyl methanesulfonate derivatives. Retrieved from [Link]

-

European Medicines Agency (2017). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from [Link]

-

Gowda, B. et al. (2020). Control Strategies of Genotoxic Impurities in Drug Substance & Product. Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. N-[3-(dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonamide N-oxide | C13H17F13N2O3S | CID 157337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 3-(Dimethylamino)propyl Mesylate in Organic Solvents

This guide provides a comprehensive framework for understanding and determining the solubility of 3-(dimethylamino)propyl mesylate in various organic solvents. Recognizing the scarcity of publicly available, quantitative solubility data for this compound, this document emphasizes the foundational principles of solubility, provides a robust experimental methodology for its determination, and offers insights into the expected behavior of this molecule in different solvent classes. This approach equips researchers, scientists, and drug development professionals with the necessary tools to generate reliable solubility data in their own laboratories.

Introduction: Understanding 3-(Dimethylamino)propyl Mesylate

3-(Dimethylamino)propyl mesylate is a chemical intermediate featuring a tertiary amine and a mesylate ester. The mesylate group (CH₃SO₂O-) is an excellent leaving group in nucleophilic substitution reactions, making this compound a useful reagent in organic synthesis.[1][2] The presence of the dimethylamino group, a basic and polar functional group, significantly influences its physical and chemical properties, including its solubility. In pharmaceutical development, mesylate salts are often utilized to improve the solubility and other pharmaceutically relevant properties of basic drugs.[2]

A thorough understanding of the solubility of 3-(dimethylamino)propyl mesylate is critical for its effective use in synthesis, purification, and formulation. Solubility dictates the choice of reaction solvent, the efficiency of crystallization processes, and the design of drug delivery systems.[3]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. The key factors influencing the solubility of 3-(dimethylamino)propyl mesylate are:

-

Polarity: The polarity of a solvent is a crucial determinant of its ability to dissolve a given solute.[4][5] Solvents can be broadly classified as polar or non-polar, with polar solvents further categorized as protic (containing acidic protons, e.g., alcohols) or aprotic (lacking acidic protons, e.g., acetone).[6] 3-(Dimethylamino)propyl mesylate possesses both a polar tertiary amine and a polar mesylate group, suggesting it will exhibit higher solubility in polar solvents.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact solubility. While 3-(Dimethylamino)propyl mesylate does not have a hydrogen bond donor, the nitrogen and oxygen atoms can act as hydrogen bond acceptors.

-

Dielectric Constant: The dielectric constant of a solvent is a measure of its ability to separate ions.[5] Solvents with higher dielectric constants are generally better at dissolving polar and ionic compounds.[5]

Based on its structure, 3-(Dimethylamino)propyl mesylate is expected to be more soluble in polar aprotic solvents like acetone, acetonitrile, and dimethylformamide (DMF), and polar protic solvents like ethanol and methanol, as compared to non-polar solvents such as hexane or toluene.

Experimental Determination of Solubility

The following section details a standardized protocol for determining the solubility of 3-(Dimethylamino)propyl mesylate. This method, a variation of the "excess solid" or "shake-flask" method, is a reliable approach for obtaining equilibrium solubility data.[7][8]

Materials and Equipment

-

3-(Dimethylamino)propyl mesylate (solid)

-

A range of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, methanol, ethanol, water)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Key factors influencing the solubility of 3-(dimethylamino)propyl mesylate.

The solubility of 3-(dimethylamino)propyl mesylate is not only dependent on the choice of solvent but also on the experimental conditions:

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. This relationship can be quantified using the van't Hoff equation. [7]It is crucial to control the temperature during solubility determination to ensure reproducible results.

-

pH: In aqueous or protic solvents, the pH of the medium can significantly affect the solubility of ionizable compounds. [7]The tertiary amine in 3-(dimethylamino)propyl mesylate is basic and will be protonated at lower pH, likely increasing its solubility in aqueous media.

-

Impurities: The presence of impurities in either the solute or the solvent can alter the measured solubility. It is therefore recommended to use high-purity materials for accurate determinations.

Safety and Handling Considerations

Mesylate esters, as a class, are potent alkylating agents and should be handled with care as they are potentially genotoxic and carcinogenic. [1][9]While specific toxicity data for 3-(dimethylamino)propyl mesylate is not widely published, it is prudent to treat it as a hazardous substance.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Chemical Compatibility: Be aware of the chemical compatibility of 3-(dimethylamino)propyl mesylate with other reagents and solvents to avoid hazardous reactions. [10][11][12]* Waste Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This technical guide provides a comprehensive roadmap for researchers and scientists to understand, predict, and experimentally determine the solubility of 3-(dimethylamino)propyl mesylate in organic solvents. By combining a strong theoretical foundation with a detailed, practical experimental protocol, this document empowers users to generate the critical data needed for successful process development, formulation, and synthesis. The emphasis on safety and the elucidation of factors influencing solubility ensure a holistic and scientifically rigorous approach to handling and utilizing this important chemical intermediate.

References

- Comparison of the polarity of organic solvents. (2022, October 13).

- Physics-Based Solubility Prediction for Organic Molecules. (n.d.). National Institutes of Health (NIH).

- Polarity of Solvents. (n.d.).

- Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts.

- How do you distinguish the polarity of organic solvent? (2014, October 15). ResearchGate.

- Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.

- Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry.

- N-[3-(Dimethylamino)propyl]methacrylamide 99%, contains MEHQ as inhibitor. (n.d.). MilliporeSigma.

- Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? (2025, August 5). ResearchGate.

- Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry.

- Mesylate. (n.d.). Wikipedia.

- Chemical Compatibility Chart. (n.d.).

- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research.

- Chemical Compatibility Chart. (2024, April 19). Walchem.

- Solvent Miscibility Table. (n.d.). Sigma-Aldrich.

- CHEMICAL COMPATIBILITY CHART. (n.d.).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Mesylate - Wikipedia [en.wikipedia.org]

- 3. physchemres.org [physchemres.org]

- 4. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifechemicals.com [lifechemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. vumc.org [vumc.org]

- 11. walchem.com [walchem.com]

- 12. wisconsin.edu [wisconsin.edu]

Methodological & Application

Application Note: Protocol for Alkylation using 3-(dimethylamino)propyl methanesulfonate

[1]

Part 1: Core Directive & Executive Summary[1]

The "Hidden" Reagent Challenge

You are likely looking for a protocol to introduce a 3-(dimethylamino)propyl chain onto a scaffold (phenol, indole, or amine).[1] You may have searched for "3-(dimethylamino)propyl methanesulfonate" (CAS 20410-82-4 for the salt, or similar) from suppliers and found it unavailable or prohibitively expensive.[1]

There is a chemical reason for this: 3-(dimethylamino)propyl methanesulfonate is inherently unstable as a free base.[1] It undergoes rapid intramolecular cyclization to form a quaternary azetidinium salt .

Therefore, this guide does not treat the reagent as a bottle-stable commodity.[1] Instead, it provides a rigorous protocol for generating it in situ and reacting it immediately . This approach ensures high yields, reproducibility, and safety.[1]

Key Applications

-

Pharmaceutical Synthesis: Introduction of the dimethylaminopropyl pharmacophore (common in antidepressants like Imipramine or antihistamines like Chlorpheniramine analogs).

-

Materials Science: Creating cationic lipids or functionalized polymers.[1]

Part 2: Scientific Integrity & Mechanism (The "Why")

The Azetidinium Equilibrium

To master this reaction, you must understand the competition between linear substitution and intramolecular cyclization.

-

Formation: When 3-dimethylamino-1-propanol is mesylated, the hydroxyl becomes a good leaving group (-OMs).[1]

-

The Danger Zone: The tertiary amine on the other end of the chain is a nucleophile. It attacks the carbon bearing the mesylate in an intramolecular

reaction, forming 1,1-dimethylazetidinium methanesulfonate .[1] -

Reactivity: This azetidinium species is a potent electrophile (similar to nitrogen mustards).[1] The external nucleophile (your phenol/amine) can attack this ring, reopening it to give the desired linear product.[1]

Crucial Insight: If you attempt to isolate or distill the free base mesylate, it will polymerize or cyclize.[1] You must keep it in solution, preferably cold, until the alkylation step.[1]

Graphviz Diagram: Reaction Mechanism & Pathways

Caption: The dual pathway to the final product. Note that the Azetidinium intermediate is a "dead end" for isolation but a valid pathway for reaction.

Part 3: Detailed Experimental Protocols

Safety Warning (Genotoxicity)

DANGER: Both the mesylate intermediate and the azetidinium salt are potent alkylating agents. They mimic the mechanism of nitrogen mustards.

-

PPE: Double nitrile gloves, lab coat, safety glasses.[1]

-

Handling: All operations must be performed in a functioning fume hood.

-

Quenching: Quench all waste streams with dilute NaOH or ammonia to ensure destruction of active alkylating species.

Protocol A: Preparation of the Mesylate Solution

Do not attempt to isolate the neat oil.

Reagents:

-

3-Dimethylamino-1-propanol (1.0 equiv) [MW: 103.16][1][2][3]

-

Methanesulfonyl chloride (MsCl) (1.2 equiv) [MW: 114.55][1]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)[1]

-

Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask under Nitrogen/Argon. Add 3-dimethylamino-1-propanol and DCM (approx. 10 mL per gram of alcohol).[1]

-

Base Addition: Add TEA (1.5 equiv). Cool the mixture to -10°C to 0°C (ice/salt bath).

-

Mesylation: Add MsCl (1.2 equiv) dropwise via syringe over 20 minutes. Exothermic reaction.[1]

-

Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC (stain with KMnO4 or Iodine; the alcohol spot will disappear).

-

Wash (Critical): Transfer the mixture to a separatory funnel. Wash quickly with ice-cold saturated NaHCO3, followed by ice-cold brine.

-

Why? You must remove the TEA-HCl salts and excess acid, but keep the mixture cold to prevent cyclization.

-

-

Drying: Dry the organic layer over anhydrous

for 10 minutes at 0°C. Filter.-

Result: You now have a solution of 3-(dimethylamino)propyl methanesulfonate in DCM.[1] Use immediately.

-

Protocol B: Alkylation of Phenols (O-Alkylation)[1]

Reagents:

-

Phenol substrate (1.0 equiv)[1]

-

Base: Potassium Carbonate (

) (2.0 - 3.0 equiv) or Cesium Carbonate ( -

Solvent: Acetonitrile (

) or DMF.[1]

Step-by-Step:

-

Substrate Prep: In a separate flask, dissolve the phenol and the carbonate base in the chosen solvent. If using DMF, heating to 60°C helps deprotonate the phenol.[1]

-

Solvent Swap (Optional but Recommended): If your alkylation solvent is DMF, you may want to remove the DCM from the mesylate solution (Protocol A) via rotary evaporation at low temperature (< 20°C) .[1] Do not dry completely to a residue; leave a small amount of solvent or swap solvents by adding DMF and evaporating the DCM.

-

Alternative: If using Acetonitrile, you can just add the DCM solution from Protocol A directly, though the reaction will be slower at the lower reflux temp of DCM.

-

-

Addition: Add the fresh mesylate solution to the phenol/base mixture.

-

Reaction: Heat the mixture to 60–80°C for 4–12 hours.

-

Note: The heat drives the

reaction and ensures that if any azetidinium formed, it is opened by the phenoxide.

-

-

Workup:

-

Dilute with water and extract with Ethyl Acetate (EtOAc).[1]

-

Acid/Base Purification (The "Self-Validating" Step):

-

Extract the organic layer with 1M HCl (The product goes into the aqueous layer; non-basic impurities stay in organic).

-

Wash the aqueous acidic layer with fresh EtOAc.

-

Basify the aqueous layer to pH 10-12 using 4M NaOH.[1]

-

Extract the now-free amine product back into EtOAc.[1]

-

Dry (

) and concentrate.

-

Protocol C: Alkylation of Indoles (N-Alkylation)[1]

Reagents:

-

Indole substrate[1]

-

Base: Sodium Hydride (NaH) (60% dispersion, 1.2 equiv)[1]

-

Solvent: DMF (anhydrous)[1]

Step-by-Step:

-

Deprotonation: Dissolve indole in DMF at 0°C. Add NaH portion-wise. Stir for 30 mins until gas evolution ceases (formation of sodium indolide).

-

Addition: Add the freshly prepared mesylate (from Protocol A, preferably solvent-swapped to DMF) dropwise.

-

Reaction: Allow to warm to room temperature, then heat to 60°C for 3–6 hours.

-

Workup: Quench with water (carefully). Extract with EtOAc.[1] Perform the Acid/Base purification described in Protocol B.

Part 4: Visualization of Workflow

Caption: Operational workflow ensuring reagent stability and product purity.

Part 5: Troubleshooting & Data

Common Issues Table

| Symptom | Probable Cause | Corrective Action |

| Low Yield | Mesylate cyclized to stable quaternary salt and did not open. | Increase reaction temperature to 80°C; ensure solvent is polar (DMF) to stabilize the transition state. |

| No Reaction | Mesylate hydrolyzed by moisture.[1] | Ensure all reagents for Protocol A are anhydrous. Perform the wash step (Step 5) very quickly and with ice-cold water.[1] |

| Polymerization | Reagent stored too long.[1] | Never store the mesylate. Prepare fresh every time. |

| Impurity: Chloride | Competition from Chloride ions (if using MsCl).[1] | This is usually minor.[1] If critical, use Methanesulfonic Anhydride ( |

References

-

Preparation of Mesylates (General Protocol)

-

Azetidinium Chemistry & Stability

-

Alkylation of Indoles/Phenols with Amino-Chains

-

Safety Data (Genotoxicity of Alkylating Agents)

Sources

- 1. N-[3-(Dimethylamino)propyl]perfluoro-1-hexanesulfonamide [lgcstandards.com]

- 2. echemi.com [echemi.com]

- 3. CAS 3179-63-3: 3-(Dimethylamino)-1-propanol | CymitQuimica [cymitquimica.com]

- 4. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 5. rjptonline.org [rjptonline.org]

- 6. organic-synthesis.com [organic-synthesis.com]

introducing dimethylaminopropyl group to amines

Application Note: Strategic Introduction of the 3-(Dimethylamino)propyl (DMAP) Pharmacophore to Amine Substrates

Executive Summary & Strategic Rationale

The 3-(dimethylamino)propyl (DMAP) moiety is a privileged structural motif in medicinal chemistry, ubiquitous in psychotropic drugs (e.g., Imipramine, Chlorpromazine), antihistamines, and surfactant technologies. Its introduction serves two critical functions in drug design:

-

Physicochemical Modulation: The tertiary amine (typically pKa 9.0–9.5) serves as a solubility handle, ensuring protonation at physiological pH to improve aqueous solubility and bioavailability.

-

Pharmacophoric Interaction: The flexible three-carbon tether allows the terminal basic nitrogen to interact with aspartate/glutamate residues in GPCRs (e.g., Dopamine, Histamine receptors) and ion channels.

This guide details the three primary methodologies for installing this group onto an existing amine scaffold (

Decision Matrix: Selecting the Synthetic Route

Before beginning, select the protocol that matches your substrate's profile.

Figure 1: Synthetic decision tree for DMAP introduction.

Method A: Reductive Amination (The "Gold Standard")

Principle: This is the preferred method for complex pharmaceutical intermediates due to its mild conditions and prevention of over-alkylation (quaternization). It involves the condensation of the amine with 3-(dimethylamino)propanal to form an imine/iminium species, followed by in situ reduction.

Reagents:

-

Substrate: Amine (

equiv) -

Reagent: 3-(Dimethylamino)propanal (CAS: 19764-32-0) (

equiv) -

Reductant: Sodium Triacetoxyborohydride (STAB) (

equiv) -

Solvent: DCE (1,2-Dichloroethane) or DCM (Dichloromethane)

-

Additive: Acetic Acid (catalytic to stoichiometric)

Protocol:

-

Preparation: In a flame-dried flask under

, dissolve the amine substrate in DCE ( -

Activation: Add 3-(dimethylamino)propanal. If the substrate is a secondary amine or an aniline, add glacial acetic acid (

equiv) to catalyze iminium formation. Stir for 30 minutes at room temperature.-

Expert Insight: 3-(Dimethylamino)propanal can polymerize upon storage. Verify purity via

-NMR (aldehyde proton ~9.8 ppm) before use.

-

-

Reduction: Cool to 0°C. Add STAB in three portions over 15 minutes.

-

Why STAB? Unlike

, STAB is less basic and tolerates aldehydes better, reducing the imine selectively over the aldehyde, preventing side reactions.

-

-

Workup: Stir overnight at RT. Quench with saturated aqueous

. Extract with DCM ( -

Purification: The product is a diamine. Acid-base extraction is highly effective here. Extract organic layer with

HCl (product goes to aqueous). Wash aqueous with ether (removes non-basic impurities). Basify aqueous layer to pH 12 with NaOH. Extract back into DCM.

Method B: Nucleophilic Substitution with DMPC (The "Industrial Workhorse")

Principle: Direct alkylation using 3-dimethylaminopropyl chloride hydrochloride (DMPC) .

Critical Mechanistic Warning: In the presence of base, DMPC does not react via a simple

Figure 2: The Azetidinium mechanism. Note that ring opening drives the reaction.

Reagents:

-

Substrate: Amine (

equiv) -

Reagent: 3-Dimethylaminopropyl chloride HCl (DMPC) (CAS: 5407-04-5) (

equiv) -

Base:

(3.0 equiv) or -

Catalyst: NaI (

equiv) - The Finkelstein Modification -

Solvent: DMF or Acetonitrile (MeCN)[1]

Protocol:

-

Free-Basing (Optional but Recommended): While the reaction can be run with DMPC salt and excess base, pre-forming the free base ensures accurate stoichiometry. Dissolve DMPC in minimal water, basify with 50% NaOH, extract with Toluene, and dry. Handle with care—vesicant hazard.

-

Reaction Setup: Suspend the amine substrate and

in dry MeCN. -

Reagent Addition: Add DMPC (or its solution). Add catalytic NaI.

-

Expert Insight: NaI converts the chloro-species (or the azetidinium equilibrium) to the iodo-species, which is a better leaving group, accelerating the reaction.

-

-

Thermal Activation: Heat to reflux (80°C for MeCN, 60–100°C for DMF). Monitor by LCMS.

-

Self-Validating Check: If the reaction stalls, add a stronger base (NaH) in DMF, but only if the substrate has no other acidic protons.

-

-

Workup: Filter off inorganic salts. Concentrate solvent.[2] Perform the acid-base extraction described in Method A.

Comparative Data & Troubleshooting

| Feature | Method A: Reductive Amination | Method B: Alkylation (DMPC) |

| Primary Mechanism | Imine formation + Hydride transfer | Azetidinium ring opening ( |

| Selectivity | High (Mono-alkylation favored) | Moderate (Risk of quaternization) |

| Substrate Scope | 1° and 2° Amines, Anilines | Sterically unhindered Amines |

| Reaction pH | Slightly Acidic (pH 5–6) | Basic (pH > 10) |

| Key Risk | Polymerization of aldehyde reagent | Toxicity of alkylating agent; Over-alkylation |

| Yield (Typical) | 75–95% | 50–80% |

Troubleshooting Guide:

-

Problem: Over-alkylation (Quaternization) observed in Method B.

-

Solution: Switch to Method A. If Method B is mandatory, use a large excess of the substrate amine (reverse addition) or use a phase-transfer catalyst (TBAB) in a biphasic system (Toluene/50% NaOH).

-

-

Problem: No reaction with Aniline substrate.

-

Solution: Anilines are poor nucleophiles. Use Method A with stronger activation (

as a Lewis acid additive) or switch to Method B using NaH in DMF.

-

Safety & Toxicology (Crucial)

-

DMPC Hazard: 3-dimethylaminopropyl chloride is a structural analog of Nitrogen Mustards . It is a potent alkylating agent and a potential mutagen/carcinogen.

-

Control: Handle in a fume hood. Decontaminate glassware with 10% NaOH to hydrolyze residual alkylator before washing.

-

-

Sodium Triacetoxyborohydride: Evolves hydrogen gas and acetic acid. Vent properly.

References

-

Reductive Amination Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

- Azetidinium Mechanism: Stirling, C. J. M. "The Hydrolysis of cyclicaminopropyl chlorides." Journal of the Chemical Society, 1960, 255-262.

- Solubility Enhancement: Li, S., et al. "Strategies to Improve the Solubility of Poorly Water-Soluble Drugs.

-

DMPC Safety Data: National Toxicology Program. "Dimethylaminopropyl Chloride, Hydrochloride."[3] NTP Summary Report. Link

- Synthesis of Antidepressants (Imipramine): "Synthesis of Imipramine." Pharmaceutical Substances, Thieme Chemistry.

Sources

Strategic Synthesis of Cationic Lipids Using 3-(Dimethylamino)propyl Mesylate for Advanced Nucleic Acid Delivery

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the synthesis, purification, and characterization of cationic lipids utilizing 3-(dimethylamino)propyl mesylate. The protocol is designed to be a self-validating system, offering insights into the chemical principles and practical considerations essential for developing robust lipid-based delivery vectors for therapeutics like mRNA and siRNA.

Part I: Foundational Principles & Synthesis Strategy

The Central Role of Cationic Lipids in Modern Therapeutics

Cationic lipids are indispensable components in non-viral gene delivery systems, most notably in Lipid Nanoparticles (LNPs).[1] Their defining feature is a positively charged or ionizable headgroup, which electrostatically interacts with the negatively charged phosphate backbone of nucleic acids like mRNA and siRNA, facilitating their encapsulation.[2] This interaction is fundamental to protecting the genetic cargo from degradation and mediating its delivery into target cells.[3] The structure of a cationic lipid—comprising a hydrophilic headgroup, a hydrophobic tail, and a linker—can be fine-tuned to optimize delivery efficiency, potency, and safety.[1][4]

The Mesylate Advantage: A Superior Strategy for Headgroup Conjugation

The protocol detailed herein employs 3-(dimethylamino)propyl mesylate to introduce the cationic headgroup. This strategy is rooted in fundamental principles of organic chemistry and offers distinct advantages:

-

Excellent Leaving Group: The mesylate (methanesulfonate) group is an exceptional leaving group due to its ability to stabilize the negative charge that develops upon its departure through resonance. This high reactivity facilitates an efficient nucleophilic substitution reaction.

-

Reaction Specificity: The reaction proceeds via a classic S_N2 mechanism, where a nucleophilic site on the lipid backbone (typically a hydroxyl or an amine group) attacks the carbon atom attached to the mesylate group. This provides a direct and predictable route for conjugation.

-

Mild Conditions: The high reactivity of the mesylate allows the reaction to proceed under mild conditions, preserving the integrity of sensitive functional groups that may be present on the lipid backbone.

The overall synthetic transformation is depicted below. A lipid backbone containing a nucleophilic hydroxyl group is deprotonated by a non-nucleophilic base to form a more reactive alkoxide. This alkoxide then attacks the 3-(dimethylamino)propyl mesylate, displacing the mesylate leaving group to form the final cationic lipid product with a stable ether linkage.

Part II: Experimental Protocol

This protocol provides a step-by-step methodology for synthesizing a cationic lipid from a diacylglycerol backbone.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 1,2-Dioleoyl-sn-glycerol | >99% | Avanti Polar Lipids | Lipid backbone. Other backbones can be substituted. |

| 3-(Dimethylamino)propyl mesylate | Synthesis Grade | Various | The key electrophile. Handle with care in a fume hood. |

| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Sigma-Aldrich | Strong, non-nucleophilic base. Reacts violently with water. |

| Anhydrous Tetrahydrofuran (THF) | DriSolv™ or similar | EMD Millipore | Reaction solvent. Must be anhydrous. |

| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | For extraction and chromatography. |

| Methanol (MeOH) | HPLC Grade | Fisher Scientific | For chromatography. |

| Triethylamine (TEA) | >99% | Sigma-Aldrich | Used as a modifier in the chromatography mobile phase. |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | - | For aqueous work-up. |

| Brine (Saturated NaCl Solution) | ACS Grade | - | For aqueous work-up. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - | Drying agent. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | Stationary phase for column chromatography. |

| TLC Plates, Silica Gel 60 F₂₅₄ | - | EMD Millipore | For reaction monitoring. |

Synthesis Workflow

The synthesis process follows a logical sequence from reaction setup to final product characterization, ensuring reproducibility and purity.

Detailed Step-by-Step Protocol

Expert Insight: The success of this synthesis hinges on maintaining anhydrous (water-free) conditions until the quenching step. Water will react with the sodium hydride and can hydrolyze the mesylate reagent, reducing yield. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1,2-dioleoyl-sn-glycerol (1.0 eq). Dissolve the lipid in anhydrous THF (approx. 0.1 M concentration).

-

Base Addition: Cool the solution to 0°C in an ice bath. Carefully and portion-wise, add sodium hydride (1.2 eq).

-

Causality: Adding NaH slowly at 0°C controls the effervescence (H₂ gas evolution) as the alkoxide is formed.

-

-

Alkoxide Formation: Stir the resulting suspension at 0°C for 30 minutes.

-

Mesylate Addition: In a separate flask, dissolve 3-(dimethylamino)propyl mesylate (1.1 eq) in a small volume of anhydrous THF. Add this solution dropwise to the reaction mixture at 0°C using a syringe or dropping funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60°C using an oil bath and let it stir for 12-24 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The product should have a lower Rf value than the starting lipid backbone and can be visualized with a potassium permanganate stain.

-

Quenching: Once the reaction is complete (disappearance of starting material), cool the flask to 0°C and very slowly add deionized water to quench the excess NaH.

-

Trustworthiness: This step must be done with extreme caution behind a blast shield, as the reaction of NaH with water is highly exothermic and produces flammable hydrogen gas.

-

-

Work-up: Transfer the mixture to a separatory funnel. Dilute with DCM and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel.

-

Expert Insight: Pre-treat the silica gel with a solvent mixture containing 0.5-1% triethylamine (TEA) to prevent the basic amine product from streaking on the acidic silica. Elute with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH), with 0.5% TEA maintained in the mobile phase.[5]

-

-

Final Product: Combine the pure fractions, concentrate under vacuum, and place the final product under high vacuum for several hours to remove residual solvents. Store the purified lipid under argon at -20°C.

Part III: Characterization & Quality Control

Confirming the identity and purity of the synthesized lipid is a critical, self-validating step before its use in LNP formulations.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Key signals to identify include:

-

¹H NMR: A singlet around 2.2-2.9 ppm corresponding to the six protons of the -N(CH₃)₂ group.[6] Multiplets for the propyl chain protons will also be present. The signals for the glycerol backbone and fatty acid chains should remain.

-

¹³C NMR: A peak around 43-45 ppm for the two carbons of the -N(CH₃)₂ group.[6]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should be used to confirm the molecular weight of the product. The spectrum should show a prominent peak corresponding to the [M+H]⁺ ion.

Expected Data Summary

| Parameter | Expected Outcome | Purpose |

| Yield | 60-85% | Measures reaction efficiency. |

| Appearance | Colorless to pale yellow oil/waxy solid | Preliminary purity check. |

| ¹H NMR | Presence of characteristic N(CH₃)₂ singlet and propyl chain signals; integration matches theoretical values. | Confirms structure and covalent bond formation. |

| Mass Spectrometry | [M+H]⁺ peak matches the calculated molecular weight of the target lipid. | Confirms identity and molecular formula. |

| Purity (HPLC/UPLC) | >95% | Quantifies purity for formulation consistency. |

Part IV: Application in LNP Formulation

The synthesized cationic lipid serves as the cornerstone for formulating LNPs to encapsulate nucleic acids.

LNP Components

A typical LNP formulation includes four key components that work synergistically.[3][7][8]

-

Cationic/Ionizable Lipid: The synthesized lipid, responsible for encapsulating RNA and facilitating endosomal escape.[3]

-

Helper Lipid: A neutral phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) that provides structural stability.[1][3]

-

Cholesterol: A structural lipid that modulates bilayer rigidity and stability, aiding in intracellular delivery.[1][3]

-

PEG-Lipid: A lipid conjugated to polyethylene glycol (PEG) that stabilizes the nanoparticle during formation and increases its circulation time in vivo.[8]

LNP Formulation Workflow (Microfluidic Mixing)

Microfluidic mixing is a reproducible method for producing uniform LNPs.[9][10]

Brief Protocol:

-

Prepare Lipid Stock: Dissolve the synthesized cationic lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[10]

-

Prepare Aqueous Stock: Dissolve the nucleic acid cargo in an acidic aqueous buffer (e.g., 25 mM citrate buffer, pH 4.0).

-

Mixing: Load the lipid and aqueous solutions into separate syringes and pump them through a microfluidic mixing cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:lipid).[10]

-

Neutralization & Purification: The resulting LNP solution is immediately diluted and dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.

-

Characterization: The final LNPs are characterized for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Encapsulation efficiency is typically measured using a RiboGreen assay.

References

-

Synthesis of Cationic Lipids. University of Prince Edward Island Chemistry Department. [Link]

-

Synthesis of cationic lipids for transfection efficiency study. University of Prince Edward Island Chemistry Department. [Link]

-

Cationic Lipid Derived from a Basic Amino Acid: Design and Synthesis. MDPI. [Link]

- WO2023235589A1 - Ionizable lipids, lipid nanoparticles for mrna delivery and methods of making the same.

-

Characterization of Lipid Nanoparticles Containing Ionizable Cationic Lipids Using Design-of-Experiments Approach. Langmuir. [Link]

-

A cationic lipid with advanced membrane fusion performance for pDNA and mRNA delivery. Journal of Materials Chemistry B. [Link]

-

Safe and Highly Efficient Lipid-Pro-Dexamethasone Nanoparticles for mRNA Delivery and Base Editing. Journal of the American Chemical Society. [Link]

-

Development and optimisation of cationic lipid nanoparticles for mRNA delivery. bioRxiv. [Link]

-

Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution. Sartorius. [Link]

-

Simplifying the Chemical Structure of Cationic Lipids for siRNA-Lipid Nanoparticles. ACS Medicinal Chemistry Letters. [Link]

-

Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education. Journal of Visualized Experiments. [Link]

-

Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery. Journal of Controlled Release. [Link]

-

Lipid discovery for mRNA delivery guided by machine learning. Nature Biomedical Engineering. [Link]

-

Optimization of Lipid Nanoformulations for Effective mRNA Delivery. International Journal of Nanomedicine. [Link]

-

The role of lipid components in lipid nanoparticles for vaccines and gene therapy. Advanced Drug Delivery Reviews. [Link]

-

Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery. Pharmaceutics. [Link]

-

Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System. Pharmaceutics. [Link]

-

Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Applied Sciences. [Link]

-

Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. Frontiers in Molecular Biosciences. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. biorxiv.org [biorxiv.org]

- 3. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A cationic lipid with advanced membrane fusion performance for pDNA and mRNA delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 5. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 6. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 7. Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. liposomes.ca [liposomes.ca]

- 10. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing Nucleophilic Substitution of Aminoalkyl Mesylates: Overcoming Cyclization and Stability Challenges

Part 1: Strategic Analysis & Mechanistic Insight

The Core Challenge: Intermolecular vs. Intramolecular Competition

The nucleophilic substitution of aminoalkyl mesylates presents a classic chemoselectivity challenge. The presence of a nucleophilic amine and an electrophilic mesylate within the same molecule creates a competition between two pathways:

-

Intermolecular Substitution (

): The desired attack by an external nucleophile (Nu⁻). -

Intramolecular Cyclization: The undesired attack by the internal amine nitrogen on the mesylate-bearing carbon.

This competition is governed by ring size and chain length. According to Baldwin’s rules and entropic probability, the formation of 3-, 5-, and 6-membered rings (aziridines, pyrrolidines, piperidines) is kinetically favored over intermolecular reactions, often occurring instantaneously upon mesylation if the amine is unprotected.

The Solution: Orthogonal Protection

To force the intermolecular

-

Carbamate Protection (Boc, Cbz): Electron-withdrawing groups reduce the nucleophilicity of the nitrogen lone pair.

-

Protonation (Salt Formation): Converting the amine to an ammonium salt (

) eliminates nucleophilicity, though this limits solubility in organic solvents required for

Part 2: Experimental Protocols

Protocol A: Synthesis of N-Boc-Aminoalkyl Mesylates

Objective: Isolate the activated electrophile while preventing thermal decomposition.

Reagents:

-

N-Boc-amino alcohol (1.0 equiv)[1]

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)

-

Triethylamine (

) or DIPEA (1.5 equiv) -

Dichloromethane (DCM) (anhydrous, 10 mL/g)

Procedure:

-

Setup: Charge the N-Boc-amino alcohol and

into a round-bottom flask under -

Cooling: Cool the solution to 0°C using an ice bath. Rationale: Mesylation is exothermic; heat promotes elimination to vinyl species.

-

Addition: Add MsCl dropwise via syringe pump or addition funnel over 15–20 minutes. Maintain internal temperature < 5°C.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1–2 hours. Monitor by TLC (stain with Ninhydrin or PMA).

-

Quench: Quench with saturated

(aq). -

Workup: Separate phases. Wash organic layer with 1M citric acid (to remove excess base/amine), then brine. Dry over

and concentrate in vacuo at < 30°C .-

Critical Note: Do not heat the water bath above 30°C. Alkyl mesylates are thermally unstable.

-

-

Storage: Use immediately or store at -20°C under argon.

Protocol B: Nucleophilic Substitution ( )

Objective: Displace the mesylate with an external nucleophile.

Reagents:

-

N-Boc-aminoalkyl mesylate (from Protocol A) (1.0 equiv)

-

External Nucleophile (e.g., amine, thiol, azide) (1.2–1.5 equiv)

-

Base:

or -

Solvent: Acetonitrile (MeCN) or DMF

Procedure:

-

Dissolution: Dissolve the mesylate in MeCN (0.2 M).

-

Addition: Add the base followed by the nucleophile.

-

Reaction: Heat to 50–60°C.

-

Optimization: If the reaction is sluggish, add Sodium Iodide (NaI, 0.1 equiv) . This generates the alkyl iodide in situ (Finkelstein reaction), which is a superior electrophile (leaving group ability: I⁻ > MsO⁻).

-

-

Workup: Dilute with EtOAc, wash with water/brine to remove polar solvents, dry, and concentrate.

Protocol C: One-Pot Finkelstein-Substitution (Safety Optimized)

Objective: Avoid isolation of the mutagenic mesylate intermediate.

Procedure:

-

Generate the mesylate as in Protocol A (in DCM).

-

After the reaction is complete, wash with water and brine, then solvent swap to Acetone or MeCN (do not concentrate to dryness).

-

Add NaI (1.5 equiv) and the External Nucleophile .

-

Stir at RT or mild heat (40°C). The precipitation of NaOMs (in acetone) drives the equilibrium.[2]

Part 3: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Cyclization (Aziridine/Azetidine) | Amine protection failed or fell off (acidic workup). | Ensure Boc group is intact. Avoid strong acids during mesylate workup. Use DIPEA instead of Et3N to reduce basicity if elimination is competing. |

| Elimination (Vinyl species) | Reaction temperature too high; Base too strong. | Keep mesylation at 0°C. Switch to weaker bases (e.g., Pyridine). Ensure anhydrous conditions. |

| No Reaction ( | Mesylate is a "hard" electrophile; Nucleophile is weak. | Add NaI (0.1–1.0 eq) to convert MsO- to I- (softer, better leaving group). Switch solvent to DMF or DMSO. |

| Hydrolysis (Alcohol returns) | Wet solvents or aqueous workup too harsh. | Use strictly anhydrous solvents. Perform rapid, cold aqueous workups. |

Part 4: Safety & Regulatory (ICH M7)

Genotoxicity Warning: Alkyl mesylates are classified as Class 1/2 Mutagenic Impurities under ICH M7 guidelines due to their ability to alkylate DNA.

-

Control Strategy: Avoid isolation where possible (Protocol C).

-

Purge Factor: If used as an intermediate, demonstrate that downstream steps (e.g., hydrolysis, chromatography) effectively purge the mesylate to < TTC (Threshold of Toxicological Concern).

-

Decontamination: Quench glassware and spills with 1M NaOH or dilute ammonia to hydrolyze residual mesylates.

Part 5: Visualization (Graphviz)

Diagram 1: Mechanistic Competition

Caption: Path A shows the desired substitution. Path B shows the undesired intramolecular cyclization (N-attack).

Diagram 2: Optimized Workflow

Caption: Step-by-step workflow including the optional Finkelstein activation.

References

-

ICH M7(R1) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[3][4] [Link]

- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-